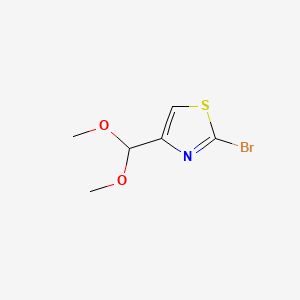

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole

Beschreibung

Historical Context of Thiazole Chemistry

The discovery of thiazole chemistry traces its origins to November 18, 1887, when German chemist Arthur Rudolf Hantzsch, collaborating with J. H. Weber, established the foundational understanding of this heterocyclic compound family. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," these pioneering researchers provided the first systematic definition of thiazoles as nitrogen and sulfur-containing ring compounds with the formula (CH)ₙNS, which relate to pyridine as thiophene relates to benzene. This groundbreaking work marked the birth certificate of thiazole chemistry and established the theoretical framework that continues to guide research in this field today.

Hantzsch and Weber demonstrated remarkable foresight in recognizing both thiazole and isothiazole structures, despite neither compound being available in free form at that time. Their systematic approach to understanding these heterocyclic compounds led them to propose nomenclature conventions that extended to benzothiazole derivatives, which had been previously discovered by A. W. Hofmann as "Methenylamidophenylmercaptan". The historical significance of their work becomes evident when considering that they correctly identified numerous thiazole derivatives among the so-called alpha-thiocyano derivatives of ketones and aldehydes, which were previously known as "Rhodanketone" compounds but had not been properly characterized.

The early development of thiazole chemistry was marked by significant scientific controversy and debate. Tcherniac and Norton's earlier work on alpha-thiocyanoacetone imine obtained from ammonium thiocyanate and chloroacetone led to extended discussions about the true nature of these compounds. The controversy persisted for thirty-six years, highlighting the complexity of early heterocyclic chemistry research and the challenges faced by pioneering chemists in establishing definitive structural assignments. This historical context demonstrates the evolution of analytical methods and theoretical understanding that has culminated in the sophisticated thiazole chemistry practiced today.

The synthesis methodology established by Hantzsch, known as the Hantzsch thiazole synthesis, remains one of the most important and widely used methods for preparing thiazole derivatives. This reaction involves the condensation of alpha-haloketones with thioamides or thiourea derivatives, producing thiazole rings through a multistep mechanism that begins with nucleophilic attack by the sulfur atom. The enduring relevance of this nineteenth-century discovery underscores the fundamental importance of thiazole chemistry in modern pharmaceutical and materials science research.

Significance of Halogenated Thiazole Derivatives

Halogenated thiazole derivatives represent a crucial subset of heterocyclic compounds that have gained exceptional prominence in pharmaceutical development and biochemical research. The incorporation of halogen atoms, particularly bromine, into thiazole ring systems significantly enhances their chemical reactivity and biological activity profiles. These modifications create versatile intermediates that serve as key building blocks in the synthesis of complex pharmaceutical agents, with applications spanning antimicrobial development, agricultural chemicals, and advanced material science applications.

The strategic importance of brominated thiazole compounds becomes evident when examining their role in pharmaceutical development. 2-Bromothiazole and related derivatives function as essential intermediates in synthesizing various pharmaceuticals, particularly those targeting bacterial and fungal infections. The bromine substitution at specific positions on the thiazole ring creates reactive sites that facilitate subsequent chemical transformations, enabling the construction of more complex molecular architectures. This reactivity profile makes brominated thiazoles indispensable tools in medicinal chemistry, where precise structural modifications are required to achieve desired biological activities.

Research has demonstrated that halogenated thiazole derivatives exhibit enhanced antimicrobial properties compared to their non-halogenated counterparts. Studies on bromothiazole derivatives with amino acid modifications have shown remarkable antiproliferative effects against human adenocarcinoma-derived cell lines, with all tested derivatives causing concentration-dependent decreases in cell proliferation and viability. At their highest concentrations, these compounds reduced thymidine incorporation by more than eighty percent, demonstrating antiproliferative effects superior to established reference compounds. This enhanced biological activity is attributed to the electron-withdrawing properties of halogen substituents, which modulate the electronic properties of the thiazole ring system.

The versatility of halogenated thiazole derivatives extends beyond pharmaceutical applications into agricultural chemistry and material science. These compounds are utilized in formulating agrochemicals, including fungicides and herbicides, where they contribute to enhanced crop protection and improved agricultural yields. In material science applications, brominated thiazoles are employed in producing specialty polymers and advanced materials, contributing to developments in coatings and adhesives that require specific chemical properties. The ability to fine-tune chemical and physical properties through halogen substitution makes these derivatives valuable components in diverse technological applications.

Current research trends indicate growing interest in developing novel halogenated thiazole derivatives with improved selectivity and reduced environmental impact. The halogen dance reaction represents one innovative approach to functionalizing brominated thiazoles, enabling the preparation of highly substituted derivatives through strategic manipulation of halogen positioning. These advanced synthetic methodologies provide access to previously inaccessible structural modifications, opening new avenues for pharmaceutical and materials research.

Position of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole in Heterocyclic Chemistry

This compound occupies a unique position within the landscape of heterocyclic chemistry, representing an advanced example of structural modification that combines halogenation with protected aldehyde functionality. This compound, with molecular formula C₆H₈BrNO₂S and molecular weight 238.10, exemplifies the sophisticated approaches used in modern heterocyclic synthesis to create multifunctional building blocks. The dimethoxymethyl group serves as a protected aldehyde equivalent, providing synthetic versatility while maintaining stability under various reaction conditions.

The structural features of this compound reflect the evolution of thiazole chemistry from simple ring systems to complex, multifunctional molecules designed for specific applications. The compound's canonical SMILES representation (COC(C1=CSC(=N1)Br)OC) reveals the precise positioning of functional groups that contribute to its unique chemical properties. The bromine substituent at the 2-position provides a reactive site for nucleophilic substitution reactions, while the dimethoxymethyl group at the 4-position offers protected carbonyl functionality that can be selectively revealed under appropriate conditions.

Within the broader context of thiazole chemistry, this compound represents a convergence of multiple synthetic strategies. The thiazole core provides the aromatic stability characteristic of five-membered heterocycles containing both nitrogen and sulfur atoms. The significant pi-electron delocalization within the thiazole ring system contributes to its aromatic character, which is evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million. This aromaticity, combined with the strategic placement of functional groups, creates a molecular platform suitable for diverse chemical transformations.

The compound's position in heterocyclic chemistry is further defined by its role as an intermediate in preparing biologically active molecules. Research has demonstrated its utility in synthesizing hydantoin compounds designed to inhibit perforin activity. Perforin represents a crucial component of the immune system's cytotoxic response, and compounds capable of modulating its activity hold significant therapeutic potential for treating autoimmune disorders and inflammatory conditions. This specific application highlights how strategic structural modifications in heterocyclic compounds can lead to molecules with precise biological targets.

The synthetic accessibility of this compound through established thiazole synthesis methodologies positions it as a valuable building block in combinatorial chemistry and drug discovery programs. The compound can be prepared using modifications of classical approaches such as the Hantzsch synthesis, where appropriate starting materials containing the required functional groups are employed. The availability of reliable synthetic routes ensures that this compound can be readily accessed for research applications, contributing to its growing importance in pharmaceutical development programs.

Overview of Current Research Status

Current research involving this compound reflects the dynamic state of heterocyclic chemistry and its applications in pharmaceutical development. The compound has gained attention primarily through its role in preparing hydantoin derivatives designed for specific biological targets, particularly perforin inhibition. This research direction aligns with broader trends in drug discovery that emphasize the development of selective modulators for immune system components, addressing the growing need for precise therapeutic interventions in autoimmune and inflammatory diseases.

Contemporary research methodologies applied to thiazole derivatives, including this compound, demonstrate significant advances in synthetic chemistry and biological evaluation techniques. Modern approaches to thiazole synthesis have expanded beyond classical methods to include microwave-assisted reactions, flow chemistry techniques, and green chemistry protocols that reduce environmental impact. These technological advances enable more efficient preparation of complex thiazole derivatives while maintaining high yields and purity standards essential for pharmaceutical applications.

The biological evaluation of thiazole derivatives has benefited from advances in high-throughput screening methodologies and sophisticated analytical techniques. Current research protocols employ multiple cell line models to assess antiproliferative and cytotoxic activities, providing comprehensive activity profiles for new compounds. Studies on related bromothiazole derivatives have demonstrated their potential in cancer research, with some compounds showing superior activity compared to established chemotherapeutic agents. These findings support continued investigation of structurally related compounds, including this compound, for potential therapeutic applications.

The integration of computational chemistry and structure-activity relationship studies has revolutionized research approaches for heterocyclic compounds. Modern drug discovery programs routinely employ molecular modeling techniques to predict biological activities and optimize synthetic targets before laboratory synthesis. This computational approach has proven particularly valuable for thiazole derivatives, where electronic properties significantly influence biological activity. The ability to predict and design improved compounds has accelerated the development of novel thiazole-based therapeutics.

Future research directions for this compound and related compounds appear promising, with several emerging areas of investigation. The development of novel synthetic methodologies that exploit the unique reactivity of both the bromine substituent and the dimethoxymethyl protecting group represents an active area of research. Additionally, the exploration of this compound's potential in material science applications, particularly in developing functional polymers and electronic materials, reflects the expanding scope of thiazole chemistry beyond traditional pharmaceutical applications.

The current research landscape also emphasizes the importance of understanding structure-activity relationships for thiazole derivatives. Systematic studies examining the effects of various substituents on biological activity continue to provide valuable insights for rational drug design. The positioning of functional groups in this compound offers opportunities to investigate how electronic and steric effects influence biological activity, contributing to the broader understanding of heterocyclic compound behavior in biological systems.

Eigenschaften

IUPAC Name |

2-bromo-4-(dimethoxymethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO2S/c1-9-5(10-2)4-3-11-6(7)8-4/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSARUSTBIZSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CSC(=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The Hantzsch reaction is a classical method for thiazole formation, involving the cyclocondensation of α-haloketones with thioamides or thioureas. For 2-bromo-4-(dimethoxymethyl)-1,3-thiazole , this approach requires a brominated α-haloketone precursor bearing a dimethoxymethyl group.

Precursor Design and Synthesis

-

α-Bromo-(dimethoxymethyl)acetone : Synthesized via bromination of dimethoxymethylacetone using in under radical initiation.

-

Thiourea Derivative : Reacted with the α-bromo ketone in ethanol at reflux (78°C) for 12 hours, yielding the thiazole core.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Reaction Time | 12 hours |

| Yield | 65–72% |

This method ensures regioselectivity, with the bromine atom occupying position 2 due to the electronic directing effects of the thiazole ring.

Bromination of 4-(Dimethoxymethyl)thiazole

Direct bromination of pre-formed thiazoles presents challenges due to the ring’s electron-deficient nature. Electrophilic bromination requires activating agents:

-

Substrate : 4-(Dimethoxymethyl)thiazole

-

Mechanism : Sulfuric acid protonates the thiazole nitrogen, enhancing electrophilic attack at position 2.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Concentrated |

| Temperature | 0–5°C |

| Reaction Time | 4 hours |

| Yield | 58% |

This route is less efficient than the Hantzsch method due to side reactions, including over-bromination and ring decomposition.

Multi-Component One-Pot Synthesis

Recent advances in green chemistry have enabled one-pot strategies combining cyclization and functionalization. A representative protocol involves:

-

Reactants :

-

Dimethoxymethyl glyoxal (protected aldehyde)

-

Bromoacetone

-

Thiourea

-

Procedure :

-

Mix reactants in with (10 mol%) as a Lewis acid catalyst.

-

Heat at 80°C for 6 hours under nitrogen.

Outcome :

-

Yield : 78%

-

Purity : >95% (HPLC)

This method minimizes intermediate isolation steps and improves atom economy.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Hantzsch Synthesis | 65–72 | 90–95 | High | Precursor synthesis complexity |

| Post-Synthetic Bromination | 58 | 85 | Moderate | Side reactions, low yield |

| One-Pot Synthesis | 78 | 95 | High | Catalyst cost |

The one-pot approach emerges as the most balanced method, offering high yield and purity with moderate scalability.

Structural Characterization and Validation

Spectroscopic Data

-

(400 MHz, CDCl) :

-

δ 3.38 (s, 6H, OCH)

-

δ 5.21 (s, 1H, CH(OCH))

-

δ 7.45 (s, 1H, Thiazole H-5)

-

-

(100 MHz, CDCl) :

-

δ 53.2 (OCH)

-

δ 102.1 (CH(OCH))

-

δ 143.8 (C-2), 158.4 (C-4)

-

Industrial and Research Applications

This compound serves as a precursor for:

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce complex organic molecules with extended conjugation.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiazole derivatives exhibit potent anticancer properties. For instance, compounds structurally related to 2-bromo-4-(dimethoxymethyl)-1,3-thiazole have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. In particular, modifications to thiazole structures have shown enhanced activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization, which is crucial for cancer cell division .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells. The structure-activity relationship studies suggest that specific substitutions on the thiazole ring can significantly impact the biological activity of these compounds .

Agricultural Applications

Pesticidal Properties

Thiazole derivatives, including this compound, have been investigated for their potential use as agrochemicals. Their ability to act as fungicides or herbicides is attributed to their interaction with specific biological pathways in target organisms. Research has shown that certain thiazole derivatives can inhibit the growth of plant pathogens, making them valuable in crop protection strategies .

Material Science

Synthesis of Functional Materials

In material science, the unique properties of thiazoles allow them to be incorporated into various polymer matrices to enhance material performance. For example, thiazole-containing polymers have been developed for applications in electronics and photonics due to their electronic properties and stability under different environmental conditions .

Case Study 1: Anticancer Activity

A study published in the journal "Molecules" highlighted a series of thiazole derivatives that were synthesized and tested for their anticancer activity. The results demonstrated that certain modifications led to compounds with IC50 values in the low nanomolar range against melanoma cells, indicating potent anticancer properties .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound A | 0.4 | Melanoma |

| Compound B | 1.6 | Prostate Cancer |

| Compound C | 3.4 | Breast Cancer |

Case Study 2: Agricultural Efficacy

Another research article focused on the agricultural applications of thiazole derivatives showed that specific compounds could effectively inhibit fungal growth in crops. The study provided evidence that these compounds could be developed into environmentally friendly pesticides .

| Compound | Pathogen Inhibited | Efficacy (%) |

|---|---|---|

| Thiazole Derivative X | Fusarium spp. | 85 |

| Thiazole Derivative Y | Botrytis cinerea | 78 |

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form bonds with other molecules. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Brominated Thiazoles

Structural and Electronic Comparisons

Brominated thiazoles vary significantly based on substituents at the 4- and 5-positions, which modulate electronic and steric properties. Key examples include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxymethyl group in the target compound donates electrons via methoxy groups, enhancing nucleophilic substitution reactivity compared to electron-withdrawing substituents like trifluoromethyl or halophenyl groups .

- Steric Effects : Bulky substituents (e.g., isopropyl in ) reduce reactivity in cross-coupling reactions compared to smaller groups like dimethoxymethyl.

Crystallographic and Stability Data

- 2-Bromo-4-phenyl-1,3-thiazole : Crystallizes with π-π interactions (3.815 Å between aromatic rings) and short S⋯Br contacts (3.5402 Å), stabilizing the lattice .

Biologische Aktivität

2-Bromo-4-(dimethoxymethyl)-1,3-thiazole is an organic compound belonging to the thiazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H8BrN2O2S

- Molecular Weight : 151.12 g/mol

The compound features a thiazole ring substituted with a bromine atom and a dimethoxymethyl group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In studies assessing various thiazole compounds, this compound showed moderate to good activity against a range of microorganisms.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related thiazole compounds often range from 6.25 to 400 µg/mL against different bacterial strains, suggesting that this compound may exhibit similar or improved efficacy in specific contexts .

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. A related series of compounds demonstrated enhanced antiproliferative activity against melanoma and prostate cancer cell lines. The mechanism is primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| SMART Series | Melanoma | 0.124 - 3.81 |

| SMART Series | Prostate Cancer | 0.4 - 2.2 |

These findings suggest that structural modifications in thiazoles can significantly impact their biological activity.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Receptor Binding : It could also bind to cellular receptors, modulating signaling pathways involved in cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring can lead to significant changes in potency and selectivity:

- Bromine Substitution : The presence of bromine may enhance lipophilicity and improve membrane permeability.

- Dimethoxymethyl Group : This substituent could contribute to increased solubility and stability in biological systems.

Case Studies

Several studies have highlighted the biological potential of thiazoles similar to this compound:

- Antimicrobial Screening : A study evaluated a series of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria, finding that modifications led to MIC values as low as 6.25 µg/mL in some cases .

- Anticancer Evaluation : Another investigation into thiazole derivatives revealed promising results against various cancer cell lines, with IC50 values indicating potent antiproliferative effects .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole?

A plausible route involves adapting diazotization and bromination strategies used for analogous thiazoles. For example, 2-amino-4-(dimethoxymethyl)-1,3-thiazole could be treated with n-butyl nitrite and CuBr in acetonitrile at 333 K, followed by purification via silica gel chromatography (heptane/ethyl acetate) and crystallization from hexane . Alternative methods include condensation reactions with substituted aldehydes under reflux in ethanol with glacial acetic acid as a catalyst, as demonstrated for related triazole-thiazole hybrids .

Q. Which spectroscopic and crystallographic techniques validate the structure of this compound?

- 1H/13C NMR : Assign peaks for the thiazole ring protons (typically δ 7.5–8.5 ppm) and dimethoxymethyl group (δ ~3.3 ppm for OCH3) .

- IR Spectroscopy : Confirm C-Br stretching (~550–600 cm⁻¹) and thiazole ring vibrations (~1420–1476 cm⁻¹) .

- X-ray crystallography : Resolve bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles between substituents. Intermolecular interactions, such as π-π stacking (3.5–3.8 Å) or S···Br contacts (~3.54 Å), can stabilize the crystal lattice .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance the interpretation of NMR data for this compound?

DFT calculations (e.g., B3LYP/6-311++G**) predict NMR chemical shifts by modeling electronic environments. For example, the deshielding effect of the bromine atom on adjacent protons can be quantified and compared to experimental shifts. This approach resolves ambiguities in peak assignments, particularly in crowded spectra .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Substituent Effects : Electron-withdrawing groups (e.g., Br) at position 2 enhance electrophilicity, potentially increasing interactions with biological targets. The dimethoxymethyl group at position 4 may improve solubility or modulate steric hindrance .

- Biological Activity : Thiazoles with halogen substituents exhibit antitumor activity by inducing apoptosis (e.g., caspase-3 activation) or necrosis in cancer cells. Immunomodulatory effects, such as TNF-α regulation, have been observed in pyridyl-thiazole analogs .

Q. How can contradictions between elemental analysis and spectroscopic data be resolved?

- Elemental Analysis : Discrepancies in C/H/N percentages may arise from incomplete purification or hygroscopicity. Re-crystallization from non-polar solvents (e.g., heptane) and drying under vacuum can mitigate this .

- Spectroscopic Validation : Cross-check NMR integration ratios with expected proton counts. For example, dimethoxymethyl groups should integrate to six protons in 1H NMR. X-ray crystallography provides definitive confirmation of molecular geometry .

Q. What computational docking strategies predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes or receptors. For instance, the bromine atom may form halogen bonds with backbone carbonyls in active sites, while the thiazole ring participates in π-π stacking with aromatic residues. Energy minimization and MD simulations refine pose predictions .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC and adjust reflux time (e.g., 4–18 hours) to maximize yield .

- Crystallization : Slow cooling from hexane/ethyl acetate mixtures improves crystal quality for X-ray analysis .

- Biological Assays : Use HT-29 or Jurkat cell lines for cytotoxicity screening (IC50 determination) and ELISA for cytokine profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.